N,N-Dimethyldecylamine N-oxide

Catalog No.
S602450
CAS No.
2605-79-0
M.F
C12H27NO
M. Wt
201.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldecylamine N-oxide

CAS Number

2605-79-0

Product Name

N,N-Dimethyldecylamine N-oxide

IUPAC Name

N,N-dimethyldecan-1-amine oxide

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3

InChI Key

ZRKZFNZPJKEWPC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(C)[O-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)[O-]

Synthesis and Characterization:

1-Decanamine, N,N-dimethyl-, N-oxide (DDAO) is a relatively simple molecule to synthesize, making it attractive for research purposes. Various methods have been reported for its preparation, including the reaction of N,N-dimethyldecan-1-amine with hydrogen peroxide ().

Antimicrobial Activity:

DDAO has been shown to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans (). The exact mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane (). However, further research is needed to determine its potential for therapeutic applications.

Pharmaceutical Applications:

DDAO has been investigated for its potential use in various pharmaceutical applications due to its ability to modulate biological processes. Studies suggest it may have potential in areas such as:

  • Neurodegenerative diseases: DDAO has been shown to protect neurons from oxidative stress and promote their survival in cell culture models, suggesting its potential use in neurodegenerative diseases like Parkinson's and Alzheimer's disease ().
  • Cancer: DDAO has been shown to exhibit anti-proliferative and anti-tumor effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent ().

N,N-Dimethyldecylamine N-oxide is a quaternary ammonium compound with the chemical formula C12H27NO and a molecular weight of approximately 201.4 g/mol. It is characterized by its nonionic surfactant properties, making it soluble in water and effective in various applications, including cleaning products and personal care items. This compound has garnered attention due to its unique structure, which includes both hydrophilic and hydrophobic characteristics, allowing it to interact effectively with different substances.

DDAO is not a commonly studied biological molecule, and its mechanism of action within living systems is not well understood.

Information on the safety and hazards of DDAO is limited. However, amine oxides can have various hazard profiles depending on their structure. Some can be skin irritants or have other health effects [].

, primarily involving its amine oxide functional group. Key reactions include:

  • Hydrolysis: In the presence of water, N,N-dimethyldecylamine N-oxide can hydrolyze to form the corresponding amine and other by-products.
  • Oxidation: The compound can be oxidized further under specific conditions, potentially leading to the formation of more complex structures.
  • Reactions with Acids: It can react with acids, such as hydrochloric acid, resulting in the formation of salts and other derivatives .

Research has indicated that N,N-dimethyldecylamine N-oxide exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, it has been shown to affect the crystallization behavior of other surfactants, such as sodium dodecyl sulfate, indicating its utility in modifying physical properties in solution . Furthermore, its toxicity profile suggests that while it is effective in certain applications, it poses risks to aquatic life and requires careful handling .

The synthesis of N,N-dimethyldecylamine N-oxide typically involves the oxidation of N,N-dimethyldecylamine. Common methods include:

  • Oxidation with Peracids: This method involves treating N,N-dimethyldecylamine with peracetic acid or similar oxidizing agents under controlled conditions to yield the desired amine oxide .
  • Electrochemical Oxidation: Recent studies have explored electrochemical methods for synthesizing amine oxides, providing an environmentally friendly alternative .
  • Direct Reaction with Hydrogen Peroxide: This approach utilizes hydrogen peroxide in the presence of catalysts to facilitate the oxidation process .

N,N-Dimethyldecylamine N-oxide finds extensive use across various industries:

  • Surfactants: It is commonly used as a surfactant in cleaning products due to its ability to reduce surface tension and enhance cleaning efficiency.
  • Personal Care Products: The compound is utilized in shampoos and conditioners for its conditioning properties.
  • Industrial

Interaction studies involving N,N-dimethyldecylamine N-oxide have highlighted its role in modifying the behavior of other surfactants in solution. For example, research indicates that varying concentrations of this compound can significantly influence the crystallization kinetics of sodium dodecyl sulfate systems, affecting both crystal structure and growth rates . Such interactions are crucial for optimizing formulations in both consumer products and industrial applications.

N,N-Dimethyldecylamine N-oxide shares similarities with several other amine oxides but is unique due to its specific chain length and functional characteristics. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
N,N-Dimethylhexylamine N-oxideC10H23NOShorter carbon chain; different surfactant properties
N,N-Dimethyloctadecylamine N-oxideC18H39NOLonger carbon chain; different solubility profile
Lauryl dimethylamine N-oxideC12H27NOSimilar chain length; used primarily in personal care products
N,N-Dimethylmyristylamine N-oxideC14H31NOIntermediate chain length; unique emulsifying properties

N,N-Dimethyldecylamine N-oxide stands out due to its balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant while maintaining compatibility with a wide range of formulations.

N,N-Dimethyldecylamine N-oxide belongs to the chemical class of tertiary amine oxides, which are typically synthesized through oxidation of their corresponding tertiary amine precursors . The most common and industrially relevant oxidation pathway involves the reaction of N,N-dimethyldecylamine with hydrogen peroxide as the oxidizing agent [2]. This reaction proceeds through a nucleophilic attack by the nitrogen atom of the tertiary amine on the peroxide oxygen-oxygen bond, resulting in the formation of the N-oxide functional group [3].

The general reaction mechanism for tertiary amine oxidation involves several steps. Initially, the nitrogen lone pair attacks the electrophilic oxygen of hydrogen peroxide, forming an intermediate hydroxylamine species [4]. This intermediate then undergoes deprotonation and rearrangement to yield the final amine oxide product [5]. The reaction is exothermic in nature, releasing approximately 540-1610 kJ/kg of heat, which necessitates careful temperature control during industrial production [6].

Alternative oxidation pathways for tertiary amines include the use of peroxyacids such as meta-chloroperbenzoic acid (mCPBA), which offers higher reactivity but lower functional group tolerance compared to hydrogen peroxide [5]. Another approach involves molecular oxygen under high pressure (at least 50 psi) and elevated temperatures (at least 80°C), though this method is less common for industrial applications due to the harsh conditions required [4]. The oxidation with molecular oxygen typically requires an aqueous solvent system with an initial pH equal to or greater than the pKa of the tertiary amine [4].

For N,N-dimethyldecylamine N-oxide specifically, the hydrogen peroxide-mediated oxidation remains the method of choice due to its atom economy, relatively mild reaction conditions, and the formation of water as the only byproduct [5]. The reaction typically proceeds at temperatures between 60-80°C for 4-6 hours, with stoichiometric amounts of hydrogen peroxide to ensure complete oxidation .

Catalytic Optimization in Hydrogen Peroxide-Mediated Synthesis

The oxidation of N,N-dimethyldecylamine with hydrogen peroxide can be significantly enhanced through the use of various catalysts [2]. Catalytic optimization is crucial for improving reaction rates, increasing yields, and enhancing selectivity while minimizing the formation of unwanted byproducts [7]. Several catalyst systems have been developed specifically for tertiary amine oxidation reactions.

Transition metal-based catalysts have shown remarkable efficiency in promoting hydrogen peroxide-mediated oxidations [2]. Layered double hydroxides exchanged with anions of transition metal oxides, such as tungstate, molybdate, and vanadate, serve as effective heterogeneous catalysts for N-oxidation reactions [2]. These catalysts are particularly advantageous as they are non-corrosive, recyclable, and enable the use of lower concentrations of hydrogen peroxide while still achieving high yields [2] [3].

Flavin catalysis represents another approach for optimizing the hydrogen peroxide oxidation of tertiary amines [7]. N1,N5-dialkylated flavin catalysts, which are analogues of biologically important flavin redox cofactors, have demonstrated the ability to significantly enhance reaction rates compared to uncatalyzed processes [7]. The catalytic cycle proposed for flavin catalysis involves both hydrogen peroxide and molecular oxygen, with the latter being required for the initiation of the process [7].

Carbon dioxide has been identified as a particularly effective promoter for tertiary amine oxidation reactions [8]. When introduced into the reaction mixture, carbon dioxide forms peroxymonocarbonate (HCO4-), which has a 400-fold higher second-order rate constant for the oxidation of aliphatic tertiary amines compared to hydrogen peroxide alone [5]. The concentration of carbon dioxide typically ranges from 0.5 to 20 weight percent based on the tertiary amine, and it can be introduced under pressure (1-500 psig) or dissolved in the reaction medium [6] [9].

Table 1: Catalytic Systems for Tertiary Amine Oxidation with Hydrogen Peroxide

Catalyst TypeExamplesAdvantagesOptimal Conditions
Transition Metal OxidesTungstate, Molybdate, VanadateRecyclable, non-corrosive, lower H2O2 requirements10-25°C, 1-6 hours
Flavin CatalystsN1,N5-dialkylated flavinsFast reaction rates, high selectivityMild conditions, requires O2
Carbon DioxidePeroxymonocarbonate formation400-fold rate enhancementpH 8-11, 50-75°C
Alkoxide Anionstert-butoxide, isopropoxide, ethoxideEco-friendly, recyclable10-65°C, 0.5-5 hours

The addition of chelating agents, such as ethylenediaminetetraacetic acid, can further enhance the catalytic performance by preventing metal-catalyzed decomposition of hydrogen peroxide [3]. Additionally, the use of additives like benzonitrile, acetonitrile, or benzamide has been shown to improve the efficiency of catalytic systems based on layered double hydroxides exchanged with alkoxide anions [9].

Large-Scale Production Protocols and Process Engineering Considerations

Industrial production of N,N-dimethyldecylamine N-oxide requires careful process engineering to ensure safety, efficiency, and product quality [10]. Traditional batch processes for amine oxide production can be time-consuming, with commercial-scale operations taking up to 8 hours to complete [10]. Consequently, continuous flow processes have been developed to improve productivity and overcome limitations associated with batch manufacturing [10].

In continuous production systems, the tertiary amine and hydrogen peroxide are fed continuously into a reactor, often a microstructured or millistructured apparatus with an elongated hollow body [11]. The internal diameter of such reactors typically ranges from 0.25 mm to 10 mm, with lengths between 0.5 m and 20 m [11]. These dimensions provide an optimal surface-to-volume ratio, which is critical for efficient heat transfer during the exothermic oxidation reaction [11] [12].

Temperature control represents one of the most significant process engineering challenges in N,N-dimethyldecylamine N-oxide production [12]. The reaction temperature is typically maintained between 50-75°C, with 60-65°C being the optimal range for balancing reaction rate and product stability [6]. Cooling systems must be designed to handle the substantial heat release (1110-1420 kJ/kg) that occurs during the oxidation process [12]. In continuous flow systems, this heat management is facilitated by the high surface-to-volume ratio of the reactor design [11].

The molar ratio of tertiary amine to hydrogen peroxide is another critical parameter, with a slight excess of hydrogen peroxide (1.05-1.3 moles per mole of amine) typically employed to ensure complete conversion [6]. Higher concentrations of hydrogen peroxide (45-70 weight percent) can be used, though this may require additional safety measures [6]. Any excess hydrogen peroxide remaining after the reaction can be neutralized using reducing agents or decomposition catalysts such as manganese dioxide [6].

Table 2: Process Parameters for Large-Scale N,N-Dimethyldecylamine N-oxide Production

ParameterBatch ProcessContinuous Process
Reaction Temperature50-75°C60-65°C
PressureAtmospheric50-100 bar
Amine:H2O2 Molar Ratio1:1.1-1.21:1-1.1
Residence Time4-6 hours0.6-8 minutes
Catalyst Loading6-14 wt%Variable
CO2 Concentration0.05-5.0 wt%0.5-20 wt%
Flow RateN/A10-40 m/min

For industrial-scale production, specialized equipment is required to handle the corrosive nature of hydrogen peroxide and the viscosity changes that occur during the reaction [13]. Reactor materials must be carefully selected, with the inner walls often containing metals such as iron, chromium, nickel, molybdenum, or titanium [11]. Additionally, the use of co-solvents like isopropanol or isobutanol can prevent gelation, which is a common issue in amine oxide synthesis [6].

Process monitoring and control systems are essential for maintaining optimal reaction conditions and ensuring product quality [12]. Parameters such as temperature, pressure, flow rate, and reactant concentrations must be continuously monitored and adjusted as needed [12]. The Bodenstein number, which describes the degree of backmixing in the reactor, is typically maintained above 10 (preferably 20-200) to ensure proper mixing conditions [12].

Purification Techniques: Distillation vs. Chromatographic Approaches

After the synthesis of N,N-dimethyldecylamine N-oxide, purification is necessary to remove unreacted starting materials, byproducts, and residual hydrogen peroxide [14]. The choice of purification technique depends on factors such as the desired product purity, scale of production, and economic considerations [15].

Distillation represents one of the most common purification methods for amine oxides in industrial settings [15]. For N,N-dimethyldecylamine N-oxide, vacuum distillation is typically employed due to the compound's relatively high boiling point [16]. The process involves initially flashing off water and any remaining liquid hydrocarbons, followed by vacuum distillation to recover the amine oxide [16]. Typical distillation conditions include pressures of 14-20 torr and temperatures ranging from 190-200°C [16] [17].

The advantages of distillation include its scalability, relatively low operating costs for large-scale production, and the ability to achieve high product purity (>98%) [17]. However, distillation may lead to thermal decomposition of heat-sensitive amine oxides and can be energy-intensive [15]. To minimize thermal degradation, thin-film or short-path distillation techniques may be employed, which reduce the residence time at elevated temperatures [15].

Chromatographic approaches offer an alternative purification strategy, particularly for smaller-scale production or when extremely high purity is required . Various chromatographic methods have been applied to amine oxide purification, including ion-exchange chromatography, which can effectively remove residual amines or oxidants . For N,N-dimethyldecylamine N-oxide specifically, reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210-220 nm) has proven effective .

Table 3: Comparison of Purification Techniques for N,N-Dimethyldecylamine N-oxide

AspectVacuum DistillationChromatographic Purification
Scale ApplicabilityLarge industrial scaleLaboratory to pilot scale
Equipment ComplexityModerateHigh
Energy RequirementsHighModerate
Solvent ConsumptionLowHigh
Product Purity>98%>99%
ThroughputHighLow to moderate
Capital InvestmentHigh initial, lower operatingModerate initial, higher operating
Thermal Stress on ProductSignificantMinimal

Membrane-based purification techniques have also been explored for amine oxide purification [14]. These methods involve the use of semi-permeable membranes to separate the amine oxide from impurities based on molecular size or charge differences [14]. While membrane processes offer advantages such as lower energy consumption and the ability to operate at ambient temperatures, they are generally less common than distillation or chromatography for industrial-scale purification of N,N-dimethyldecylamine N-oxide [14].

Regardless of the purification method chosen, quality control testing is essential to ensure that the final product meets specifications [18]. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and gas chromatography are commonly employed to verify product identity and purity [18]. For N,N-dimethyldecylamine N-oxide, the characteristic N-O stretching vibrations at approximately 950 cm⁻¹ in the FTIR spectrum serve as a key identifier .

Critical Micelle Concentration Determination Methods

The critical micelle concentration represents the fundamental parameter defining the concentration threshold at which surfactant molecules spontaneously self-assemble into organized micellar structures [5] [6]. For N,N-Dimethyldecylamine N-oxide and related amine oxide surfactants, accurate CMC determination requires sophisticated analytical approaches that can detect the subtle transitions occurring during micelle formation [5].

Surface Tension Methodology

Surface tension measurements utilizing the Wilhelmy plate technique constitute one of the most established approaches for CMC determination [7] [5] [8]. This method monitors the systematic reduction in surface tension as surfactant concentration increases, with the CMC typically identified at the concentration where surface tension reaches a minimum plateau value [5]. The Wilhelmy plate apparatus provides exceptional precision for surfactants with higher CMC values, typically in the millimolar range [5] [8]. However, this technique demonstrates significant sensitivity to surface-active impurities, which can lead to erroneously low CMC values when trace contaminants preferentially adsorb at the air-water interface [8]. For N,N-Dimethyldecylamine N-oxide, surface tension measurements require careful sample purification and controlled experimental conditions to achieve reliable results [8].

Commercial surfactant samples, particularly those with broad molecular weight distributions, present additional challenges for surface tension-based CMC determination [8]. The presence of highly surface-active impurities can saturate the air-liquid interface at concentrations well below the true CMC, creating misleading break points in the surface tension versus concentration plot [8]. Foam fractionation techniques have proven effective in removing these interfering species, thereby improving the correlation between surface tension and dye micellization methods [8].

Fluorescence Spectroscopic Approaches

Fluorescence spectroscopy has emerged as a versatile and sensitive technique for CMC determination, particularly advantageous for surfactants with extremely low critical micelle concentrations [5] [6] [9]. The methodology typically employs fluorescent probe molecules, such as pyrene, that exhibit distinct spectroscopic properties in aqueous versus micellar environments [5] [6]. Pyrene demonstrates characteristic changes in its vibronic fine structure, specifically in the intensity ratio of the first and third vibronic peaks (I₁/I₃ ratio), as it partitions from the aqueous phase into the hydrophobic micellar core [6] [9].

For surfactants with CMC values exceeding 1 millimolar, the CMC can be approximated as the intersection point between the rapidly decreasing and plateau portions of the pyrene I₁/I₃ intensity versus surfactant concentration plot [10]. Conversely, for surfactants with CMC values below 1 millimolar, the inflection point of the sigmoidal curve, often calculated using Boltzmann regression analysis, provides more accurate CMC determination [10] [9].

Advanced fluorescence strategies have expanded beyond traditional pyrene-based methods to include aggregation-induced emission, excimer formation, and intramolecular charge transfer mechanisms [6] [9]. These approaches offer enhanced sensitivity and reduced dependence on specific probe characteristics, making them particularly suitable for novel amphiphilic molecules with unique structural features [6] [9].

Conductometric Analysis

Conductometric methods leverage the distinct electrical conductivity changes that occur during micelle formation, particularly for ionic surfactants [5] [10] [11]. The technique monitors the systematic variation in solution conductivity as surfactant concentration increases, with the CMC identified at the concentration where a sharp change in conductivity slope occurs [5]. While conductometry provides excellent precision and operator-independent results for ionic surfactants, its applicability to nonionic amine oxides like N,N-Dimethyldecylamine N-oxide remains limited due to their minimal contribution to solution conductivity [5] [11].

The conductometric approach becomes more relevant for amine oxide surfactants under acidic conditions, where protonation of the nitrogen center creates cationic species that significantly influence solution conductivity [12] [13]. Under such conditions, the degree of ionization and counterion binding can be quantitatively assessed through conductometric measurements, providing valuable insights into the micellization behavior of protonated amine oxide species [12] [13].

Dye Solubilization Techniques

Dye solubilization methods, particularly those employing Sudan III as the chromophoric probe, offer advantages in terms of reduced sensitivity to surface-active impurities compared to surface tension measurements [12] [8]. The technique monitors the solubilization capacity of surfactant micelles for hydrophobic dyes, with the CMC corresponding to the concentration at which significant dye uptake begins [12] [8]. This approach proves particularly valuable for technical-grade surfactants that may contain various impurities affecting surface tension measurements [8].

The dye micellization method provides more accurate CMC values for commercial nonionic surfactants, as it specifically detects the formation of micelles in the bulk solution rather than surface saturation phenomena [8]. For monodisperse, purified surfactants, both surface tension and dye micellization methods typically yield concordant results [8].

Dynamic Light Scattering Applications

Dynamic light scattering represents a direct physical method for detecting micelle formation through the measurement of particle size distributions in solution [10]. The technique monitors the hydrodynamic radius of aggregates as surfactant concentration increases, with the CMC identified at the concentration where stable micellar particles first appear [14]. For N,N-Dimethyldecylamine N-oxide, dynamic light scattering provides valuable information about both the onset of micellization and the size characteristics of the resulting micelles [14].

Advanced light scattering studies have revealed concentration-dependent changes in micellar structure, including the elongation of prolate ellipsoidal micelles with increasing surfactant concentration [14]. Small-angle neutron scattering complementary measurements have shown that N,N-Dimethyldecylamine N-oxide micelles can undergo significant structural changes, with polar radii increasing from approximately 25 to 40 Ångströms as concentration increases [14].

Temperature-Dependent Phase Behavior Studies

Temperature exerts profound influences on the phase behavior and micellar properties of N,N-Dimethyldecylamine N-oxide, following patterns characteristic of amphoteric surfactants [15] [16] [17]. Understanding these temperature dependencies proves crucial for optimizing applications and predicting performance across varying thermal conditions [15] [18].

Thermodynamic Framework for Temperature Effects

The temperature dependence of critical micelle concentration in amine oxide surfactants can be described through several mathematical models, each offering different insights into the underlying thermodynamic processes [19]. The most successful approach employs a statistical-mechanical derivation yielding the equation:

ln x_CMC = A + BT + C ln T + D/T [19]

where x_CMC represents the mole fraction CMC, T denotes absolute temperature, and A, B, C, D constitute fitting parameters characteristic of the specific surfactant system [19]. This formulation consistently provides superior correlation compared to conventional polynomial expressions and yields a universal power-law exponent of n = 2 for the temperature dependence of CMC across diverse surfactant systems [19].

Nonionic Versus Ionic Behavior Patterns

For nonionic surfactants, including amine oxides under neutral to alkaline conditions, the CMC typically decreases with increasing temperature due to enhanced hydrophobicity resulting from the disruption of hydrogen bonds between water molecules and hydrophilic groups [15] [19]. This behavior manifests as an approximately linear relationship when log CMC is plotted against 1/T [15]. The temperature coefficient reflects the balance between enthalpic and entropic contributions to the micellization process [16].

Conversely, ionic surfactants, including protonated amine oxides under acidic conditions, exhibit characteristic U-shaped CMC versus temperature profiles [19]. This behavior results from competing effects: decreasing hydration of the ionic headgroup at higher temperatures (favoring micellization) versus increased thermal motion opposing aggregate formation [19]. The minimum CMC occurs at an optimal temperature where these opposing effects achieve balance [19].

Heat Capacity Changes and Thermal Transitions

The heat capacity change associated with micellization (ΔCP,micelle) demonstrates linear dependence on temperature according to the relationship ΔCP,micelle = aCp + bCp × T [19]. This linear behavior supports the theoretical framework underlying the statistical-mechanical CMC equation and provides insight into the enthalpic driving forces for micelle formation [19]. Experimental measurements consistently show that the heat capacity change varies linearly with temperature above the freezing point of water, validating the theoretical predictions [19].

Surface Activity Temperature Coefficients

Surface tension measurements reveal complex temperature-dependent behavior in mixed surfactant systems containing amine oxides [15]. The effectiveness of surface tension reduction (πCMC) and minimum surface area per molecule (Amin) both demonstrate systematic variations with temperature [15]. For ethoxylated surfactants mixed with amine oxides, A_min typically decreases with increasing temperature up to approximately 318 Kelvin due to dehydration effects, followed by increases at higher temperatures resulting from enhanced molecular motion and reorientation [15].

The temperature dependence of surface parameters reflects the interplay between dehydration effects (which reduce headgroup size and promote closer packing) and thermal motion effects (which increase molecular disorder and expand interfacial area requirements) [15]. These competing mechanisms create characteristic patterns in the temperature profiles of surface-active parameters [15].

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Comprehensive spectroscopic characterization of N,N-Dimethyldecylamine N-oxide provides detailed molecular-level information about its structural features, intermolecular interactions, and dynamic behavior in various environments [20] [21] [22]. The combination of Fourier Transform Infrared spectroscopy, Nuclear Magnetic Resonance techniques, and Raman spectroscopy offers complementary insights into different aspects of molecular structure and behavior [23] [20] [24].

Fourier Transform Infrared Spectroscopic Analysis

Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that serve as molecular fingerprints for N,N-Dimethyldecylamine N-oxide and related amine oxide compounds [22]. The most diagnostic absorption bands include the N-O stretching vibration, aliphatic C-H stretching modes, and C-N stretching frequencies [22].

The N-O stretching vibration in amine oxides typically appears in the region of 937-955 cm⁻¹, representing one of the most characteristic features for identifying these compounds [22]. This vibration corresponds to the stretching of the coordinate covalent bond between nitrogen and oxygen atoms in the N→O functional group [22]. The frequency and intensity of this band provide information about the electronic environment around the nitrogen center and can be influenced by hydrogen bonding and other intermolecular interactions [22].

Aliphatic C-H stretching vibrations appear in the expected regions, with asymmetric and symmetric stretching modes of methyl groups occurring around 2960 and 2870 cm⁻¹, respectively. The methylene C-H stretching vibrations of the decyl chain contribute additional absorption bands in the 2920-2850 cm⁻¹ region. These bands provide information about the conformational state and packing arrangement of the alkyl chains.

Carbon-nitrogen stretching vibrations occur in the 1000-1300 cm⁻¹ region for aliphatic amine systems. Multiple C-N stretching modes may be observed due to the presence of both the N-CH₃ bonds and the chain C-N bond. The frequencies and intensities of these bands reflect the electronic environment around the nitrogen atom and can be sensitive to protonation state and hydrogen bonding interactions.

Nuclear Magnetic Resonance Spectroscopic Studies

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, dynamics, and intermolecular interactions of N,N-Dimethyldecylamine N-oxide across multiple nuclei [20] [21]. Proton, carbon-13, and nitrogen-15 NMR techniques each contribute unique structural insights [20] [21].

3.3.2.1. Proton Nuclear Magnetic Resonance Analysis

Proton NMR spectroscopy reveals characteristic chemical shift patterns for the different hydrogen environments within N,N-Dimethyldecylamine N-oxide [20] [21]. The N-methyl groups exhibit distinctive resonances as sharp three-proton singlets in the range of 2.2-2.6 ppm, representing one of the most diagnostic features for amine oxide identification [20] [21]. These signals appear downfield from typical alkyl protons due to the electron-withdrawing effect of the nitrogen-oxygen bond [20].

The methylene protons adjacent to nitrogen (NCH₂) demonstrate characteristic downfield shifts relative to normal alkyl methylene groups, typically appearing in the 2.3-3.0 ppm region [20] [21]. This deshielding results from the electron-withdrawing influence of the nitrogen atom [20]. The remaining methylene protons of the decyl chain exhibit typical alkyl chemical shifts in the 1.2-1.6 ppm region, with the terminal methyl group appearing around 0.8-1.0 ppm [20] [21].

3.3.2.2. Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework and electronic environments within N,N-Dimethyldecylamine N-oxide [20] [21]. Carbons directly bonded to nitrogen demonstrate characteristic downfield shifts of approximately 20 ppm compared to their positions in analogous alkane structures [20] [21]. This deshielding reflects the electron-withdrawing effect of the nitrogen atom [20].

The N-methyl carbons typically resonate in the 40-45 ppm region, while the alpha-methylene carbon (directly bonded to nitrogen) appears around 60-65 ppm [20] [21]. The remaining carbons of the decyl chain exhibit normal alkyl chemical shifts, providing confirmation of the hydrocarbon backbone structure [20] [21].

3.3.2.3. Nitrogen-15 Nuclear Magnetic Resonance Investigation

Nitrogen-15 NMR spectroscopy offers exceptional sensitivity to the electronic environment and protonation state of the nitrogen center in amine oxide compounds. The nitrogen chemical shift in amine oxides typically appears in a characteristic range that differs significantly from primary, secondary, or tertiary amines.

For amine oxide compounds, nitrogen-15 chemical shifts generally occur in the range of -60 to -120 ppm relative to nitromethane reference. The exact position depends on the alkyl substituents, hydrogen bonding interactions, and solution conditions. Protonation of the amine oxide nitrogen results in significant downfield shifts due to the reduced electron density around the nitrogen nucleus.

Raman Spectroscopic Investigation

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with selection rules based on polarizability changes rather than dipole moment changes [23] [24]. This technique proves particularly valuable for studying symmetric vibrational modes that may be weak or absent in infrared spectra [23] [24].

The Raman spectrum of N,N-Dimethyldecylamine N-oxide exhibits characteristic bands corresponding to C-C stretching modes of the alkyl chain, symmetric C-H stretching vibrations, and various skeletal deformation modes [23] [24]. The N-O stretching vibration, while prominent in infrared spectroscopy, may exhibit different relative intensity in Raman spectroscopy depending on the polarizability changes associated with this vibrational mode [24].

Raman spectroscopy proves particularly useful for studying surfactant molecules in aqueous solution, as water exhibits relatively weak Raman scattering compared to its strong infrared absorption [24]. This characteristic enables investigation of surfactant behavior in physiologically relevant aqueous environments without interference from water bands [24].

Solubility Parameters in Polar and Non-Polar Media Systems

The solubility behavior of N,N-Dimethyldecylamine N-oxide demonstrates the characteristic amphiphilic nature of amine oxide surfactants, with distinctly different behavior in polar versus nonpolar solvent systems. Understanding these solubility patterns proves essential for formulation design and application optimization.

Aqueous Solubility Characteristics

N,N-Dimethyldecylamine N-oxide exhibits exceptional water solubility, characteristic of amine oxide surfactants. Experimental measurements indicate that amine oxides with C12.6 average chain length demonstrate water solubility values approaching 410 grams per liter. This remarkable solubility results from the strongly hydrophilic nature of the amine oxide headgroup, which can participate in hydrogen bonding with water molecules and exhibits favorable electrostatic interactions.

The aqueous solubility demonstrates strong dependence on solution pH, reflecting the amphoteric nature of amine oxide compounds. Under neutral to alkaline conditions, the compound exists predominantly in its nonionic form, maintaining good water solubility through hydrogen bonding interactions. Under acidic conditions, protonation of the nitrogen center creates cationic species with enhanced water solubility due to increased electrostatic interactions with water molecules.

Temperature effects on aqueous solubility follow patterns typical of nonionic surfactants, with solubility generally increasing with temperature due to enhanced thermal motion and disruption of structured water around the hydrophobic portions of the molecule [15] [17]. However, very high temperatures may lead to cloud point phenomena characteristic of nonionic surfactants [15].

Organic Solvent Solubility Patterns

The solubility of N,N-Dimethyldecylamine N-oxide in organic solvents varies dramatically depending on the polarity and hydrogen bonding capacity of the solvent system. Polar protic solvents such as methanol and ethanol provide favorable environments for amine oxide dissolution due to their ability to participate in hydrogen bonding with the amine oxide headgroup.

Moderately polar aprotic solvents may provide limited solubility, particularly for the shorter-chain amine oxides where the polar headgroup dominates the overall molecular character. The balance between hydrophilic and hydrophobic character determines the extent of solubility in these intermediate polarity systems.

Nonpolar solvents such as alkanes, aromatics, and chlorinated hydrocarbons typically exhibit very limited solubility for amine oxide surfactants. The strongly polar nature of the amine oxide headgroup creates unfavorable interactions with nonpolar media, despite the presence of the hydrophobic decyl chain. Some dissolution may occur in solvents capable of weak polar interactions, but extensive solubility remains unlikely.

Partition Coefficient Determination

The octanol-water partition coefficient (log P) serves as a standard measure of lipophilicity for organic compounds, although its determination for surface-active molecules presents unique challenges. For amine oxide surfactants with chain lengths of C14 and below, calculated log P values typically remain below 2.7, indicating predominantly hydrophilic character.

The measurement of accurate partition coefficients for surfactants requires special consideration of their tendency to form micelles and adsorb at interfaces. These phenomena can lead to apparent partition behavior that does not reflect true molecular-level distribution between phases. Advanced techniques such as the shake-flask method with appropriate concentration controls help minimize these complications.

The partition coefficient demonstrates strong dependence on pH for amine oxide compounds due to their amphoteric nature. Under acidic conditions where protonation occurs, the effective lipophilicity decreases significantly due to the ionic character of the protonated species. This pH dependence must be considered when using partition coefficient data for formulation design and environmental fate assessment.

Hansen Solubility Parameter Analysis

Hansen solubility parameters provide a more comprehensive framework for understanding the solubility behavior of N,N-Dimethyldecylamine N-oxide across diverse solvent systems. The total solubility parameter can be resolved into contributions from dispersion forces (δd), polar interactions (δp), and hydrogen bonding (δh).

For amine oxide surfactants, the hydrogen bonding parameter contributes significantly to the overall solubility parameter due to the ability of the N→O group to serve as both hydrogen bond acceptor and, under appropriate conditions, participate in hydrogen bonding networks. The polar parameter reflects the dipolar character of the N→O bond, while the dispersion parameter accounts for the van der Waals interactions of the hydrocarbon chain.

Successful dissolution requires reasonable matching of Hansen solubility parameters between the surfactant and solvent. Solvents with high hydrogen bonding parameters (such as water, alcohols, and glycols) provide the most favorable environments for amine oxide dissolution. The prediction of solubility in mixed solvent systems requires consideration of the combined Hansen parameters of the solvent mixture.

Thermodynamic Analysis of Dissolution Processes

The dissolution of N,N-Dimethyldecylamine N-oxide in various solvent systems involves complex thermodynamic processes reflecting the balance between enthalpic and entropic contributions. In aqueous systems, the dissolution process typically involves favorable enthalpic contributions from hydrogen bonding formation, partially offset by unfavorable entropic contributions from the structuring of water around the hydrophobic chain.

The temperature dependence of solubility provides insights into the thermodynamic driving forces for dissolution. Systems showing increased solubility with temperature indicate enthalpically controlled dissolution, while systems showing decreased solubility suggest entropy-controlled processes. For most amine oxide-water systems, solubility increases with temperature, indicating net favorable enthalpic contributions.

Physical Description

Liquid

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

201.209264485 g/mol

Monoisotopic Mass

201.209264485 g/mol

Heavy Atom Count

14

UNII

G387VUT5EZ

GHS Hazard Statements

Aggregated GHS information provided by 606 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (93.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (11.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2605-79-0

Wikipedia

Decylamine oxide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Foam boosting; Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
1-Decanamine, N,N-dimethyl-, N-oxide: ACTIVE

Dates

Last modified: 08-15-2023

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